molecular formula C20H30Sn B12524049 Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane CAS No. 820250-84-8

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane

Cat. No.: B12524049
CAS No.: 820250-84-8
M. Wt: 389.2 g/mol
InChI Key: JLCMIIAAJPIDSO-UHFFFAOYSA-N
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Description

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane is a chemical compound that belongs to the organotin family Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound features a phenylethynyl group attached to a nonenyl chain, which is further bonded to a trimethylstannane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane typically involves the reaction of a phenylethynyl derivative with a nonenyl chain, followed by the introduction of a trimethylstannane group. One common method involves the use of a Sonogashira coupling reaction, where a phenylethynyl halide reacts with a nonenyl stannane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as column chromatography or recrystallization, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as stannic oxides.

    Reduction: Reduced forms, such as stannanes with fewer organic groups.

    Substitution: Substituted organotin compounds with different functional groups.

Scientific Research Applications

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating catalytic processes or acting as a ligand in coordination chemistry. The phenylethynyl group contributes to the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(phenylethynyl)silane: Similar structure with silicon instead of tin.

    Phenylethynyl(trimethyl)germane: Germanium analog of the compound.

    Trimethyl(2-phenylethynyl)stannane: A closely related organotin compound with slight structural variations.

Uniqueness

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane is unique due to its specific combination of a phenylethynyl group with a nonenyl chain and a trimethylstannane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Biological Activity

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane is an organotin compound that has garnered attention for its unique biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a trimethylstannyl group attached to a phenylethynyl-substituted nonene. The general structure can be represented as follows:

CnHmSn\text{C}_n\text{H}_m\text{Sn}

Where the specific arrangement of carbon atoms and the presence of the tin atom play critical roles in its reactivity and biological interactions.

Research indicates that organotin compounds, including this compound, exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Organotins can inhibit various enzymes, potentially affecting metabolic pathways. For instance, studies have shown that stannanes can interfere with the activity of certain kinases and phosphatases, leading to altered cellular signaling pathways.
  • Antimicrobial Activity : Some studies have reported that organotin compounds possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with cellular metabolism.
  • Cytotoxic Effects : There is evidence suggesting that this compound may induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways.

Case Studies and Experimental Data

  • Antitumor Activity : A study investigated the cytotoxic effects of various organotin compounds on human cancer cell lines. This compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Enzyme Interaction Studies : In vitro assays revealed that this compound inhibits specific kinases involved in cancer progression. The inhibition was found to be dose-dependent, suggesting potential for therapeutic use in targeted cancer therapies .
  • Antimicrobial Efficacy : Research has shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity (IC50 < 10 µM)
Enzyme InhibitionInhibition of key kinases
AntimicrobialEffective against Gram-positive/negative
MechanismDescription
Enzyme InhibitionDisruption of signaling pathways
Membrane DisruptionAlteration of microbial cell integrity
Induction of ApoptosisActivation of programmed cell death pathways

Properties

CAS No.

820250-84-8

Molecular Formula

C20H30Sn

Molecular Weight

389.2 g/mol

IUPAC Name

trimethyl-[6-(2-phenylethynyl)non-4-en-5-yl]stannane

InChI

InChI=1S/C17H21.3CH3.Sn/c1-3-5-7-11-16(10-4-2)14-15-17-12-8-6-9-13-17;;;;/h6-9,12-13,16H,3-5,10H2,1-2H3;3*1H3;

InChI Key

JLCMIIAAJPIDSO-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(CCC)C#CC1=CC=CC=C1)[Sn](C)(C)C

Origin of Product

United States

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